4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethylamine and ethyl acetoacetate.
Reaction Steps:
Conditions: The reaction conditions may include the use of strong bases or acids, heating, and specific solvents to facilitate the formation of the thiazole ring and subsequent functional group modifications.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity.
Purification: Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various substituted thiazoles and amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.
Comparison with Similar Compounds
2-Ethylaminoethanol: Contains an ethylamino group but lacks the thiazole ring.
4-Methylthiazole-5-carboxylic acid: Similar thiazole structure but with a methyl group instead of ethyl.
2-Amino-4-ethylthiazole-5-carboxylic acid: Similar structure but with an amino group instead of ethylamino.
Uniqueness: The presence of both the ethylamino group and the carboxylic acid functionality on the thiazole ring makes 4-Ethyl-2-(ethylamino)thiazole-5-carboxylic acid unique compared to other similar compounds
Properties
IUPAC Name |
4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12)13-8(10-5)9-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVFZWMUSXOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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